molecular formula C21H19N3O5 B6492174 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-33-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No. B6492174
CAS RN: 898462-33-4
M. Wt: 393.4 g/mol
InChI Key: KWPLSNNKEOOQPY-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis . The compound has shown promising results in biofilm inhibition studies .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields an intermediate compound, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . For example, the substitution of the iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .


Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against cholinesterases and lipoxygenase enzymes . The results suggest that the compound exhibits moderate to weak inhibition of these enzymes .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenases affects several biochemical pathways. For instance, the inhibition of cholinesterases can lead to an increase in acetylcholine levels, affecting neurotransmission. On the other hand, the inhibition of lipoxygenases can disrupt the metabolism of arachidonic acid, potentially affecting inflammatory responses .

Pharmacokinetics

Similar compounds have been shown to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The compound has shown promising results in inhibiting bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . This suggests that it could have potential applications as an antibacterial agent.

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized in the same study as this compound are mildly cytotoxic . This suggests that they might be used as safe antibacterial agents .

Future Directions

The compound’s potential as an antibacterial agent, particularly against E. coli and B. subtilis, suggests that it could be further explored for its therapeutic applications . Additionally, given its inhibitory activity against cholinesterases and lipoxygenase enzymes, the compound could also be investigated for potential use in treating diseases related to these enzymes .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-18-4-1-12-9-15(10-13-5-6-24(18)19(12)13)23-21(27)20(26)22-14-2-3-16-17(11-14)29-8-7-28-16/h2-3,9-11H,1,4-8H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPLSNNKEOOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

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